molecular formula C12H13N5O B5613083 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B5613083
M. Wt: 243.26 g/mol
InChI Key: OOQLAKYHQPZMKP-UHFFFAOYSA-N
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Description

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features both imidazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the isopropyl group . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple targets, making it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

4-(1-propan-2-ylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-7(2)17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h3-7H,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQLAKYHQPZMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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